molecular formula C19H19N3O4 B2828517 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one CAS No. 2035023-32-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2828517
CAS RN: 2035023-32-4
M. Wt: 353.378
InChI Key: FZFCQOOEFLWFOM-GQCTYLIASA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H19N3O4 and its molecular weight is 353.378. The purity is usually 95%.
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Scientific Research Applications

Virtual Screening and Biochemical Studies

Virtual screening targeting the urokinase receptor (uPAR) identified compounds with potential for inhibiting breast tumor metastasis. Synthesis of an analogue and subsequent biochemical and cell-based studies revealed their ability to block angiogenesis and induce apoptosis. These compounds exhibited promising pharmacokinetic properties and reduced tumor volumes in vivo, highlighting their potential as a starting point for next-generation compounds targeting metastasis. This research underscores the importance of virtual screening in identifying compounds with anticancer properties (Wang et al., 2011).

Synthesis and Chemical Reactions

Research into the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrates the chemical versatility of related compounds. The reaction pathways explored provided unexpected routes to benzylidenebis derivatives, showcasing the compound's role in facilitating diverse chemical reactions and contributing to the synthesis of novel compounds with potential pharmaceutical applications (Mekheimer et al., 1997).

Anti-Tumor Agents

Research on benzopyranylamine compounds revealed their anti-tumor properties, particularly against human breast, CNS, and colon cancer cell lines. These studies highlight the compound's role in the development of new anti-tumor agents with potential for treating various cancers. The unique structures and in vitro activities of these compounds make them suitable candidates for further evaluation and development into effective cancer therapies (Jurd, 1996).

Stereochemistry in Chemical Synthesis

The stereochemistry of ionic thiol addition to acetylenic ketones, catalyzed by piperidine, showcases the role of compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one in understanding reaction mechanisms and stereochemical outcomes. This research provides insights into the synthesis of stereochemically defined compounds, which is crucial for the development of drugs with specific chirality-dependent activities (Omar & Basyouni, 1974).

Molecular Interaction Studies

Molecular interaction studies of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor illustrate the compound's utility in elucidating drug-receptor interactions. Such research is essential for designing drugs with targeted actions on specific receptors, contributing to the development of therapies with fewer side effects and improved efficacy (Shim et al., 2002).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c23-19(6-4-14-3-5-16-17(10-14)25-13-24-16)22-9-1-2-15(12-22)26-18-11-20-7-8-21-18/h3-8,10-11,15H,1-2,9,12-13H2/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFCQOOEFLWFOM-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one

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